UNC2881 is a highly selective small molecule inhibitor targeting Mer tyrosine kinase (MERTK), developed through structure-based drug design approaches. This compound emerged from a substituted-pyrimidine scaffold optimization program that utilized a pseudo-ring replacement strategy to enhance selectivity and pharmacological properties [1]. The chemical structure enables formation of critical hydrogen bonds with the kinase hinge region, particularly with residues Pro672 and Met674, which explains its potent inhibitory activity [1].
| Property | Specification |
|---|---|
| CAS Number | 1493764-08-1 [2] [3] [4] |
| Molecular Formula | C₂₅H₃₃N₇O₂ [2] [3] [4] |
| Molecular Weight | 463.58 g/mol [2] [3] [4] |
| Appearance | White to off-white powder [5] [6] |
| Storage Conditions | Desiccate at -20°C [2] |
| Solubility | DMSO: ~92 mg/mL (~198 mM); Ethanol: ~5-7 mg/mL; Water: Insoluble [3] [4] [5] |
For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO at 10-100 mM, which can be diluted into aqueous buffers while maintaining final DMSO concentrations below 0.1-1% to avoid cellular toxicity [2] [3]. For in vivo studies, several formulations have been validated:
This compound functions as a potent ATP-competitive inhibitor that specifically targets the kinase domain of Mer receptor tyrosine kinase. Mer is a member of the TAM (TYRO3, AXL, Mer) receptor family that plays critical roles in platelet aggregation, macrophage function, and apoptotic cell clearance [1] [7]. The compound demonstrates exceptional selectivity for Mer over other TAM family members, making it a valuable tool for dissecting Mer-specific signaling pathways [1] [3].
Mer Kinase Signaling Pathway and this compound Inhibition Mechanism. This compound binds to the kinase domain, preventing receptor autophosphorylation and downstream signaling activation.
| Target | IC₅₀ (nM) | Selectivity Fold (vs. Mer) |
|---|---|---|
| Mer | 4.3 nM [2] [3] [4] | 1x |
| Tyro3 | 250-360 nM [3] [5] | 58-68x |
| Axl | 360 nM [3] [5] | 83-84x |
| Other Kinases (FGFR1, KDR, EGFR, ITK, TRKA) | >50% inhibition at 430 nM [2] [6] | >100x |
This compound exhibits concentration-dependent inhibition of Mer autophosphorylation in cellular assays, with an IC₅₀ of 22 nM in 697 B-ALL cells, demonstrating effective cellular penetration and target engagement [2] [1] [3]. The compound also inhibits ligand-dependent phosphorylation of an EGFR-Mer chimeric receptor, confirming its specific action on the intracellular kinase domain rather than interfering with ligand-receptor interactions [1] [3].
The microfluidic capillary electrophoresis (MCE) assay is utilized for determining biochemical IC₅₀ values against purified Mer kinase [1] [8]. In this assay, this compound is serially diluted in DMSO and incubated with Mer kinase, ATP, and appropriate peptide substrate. Phosphorylated and non-phosphorylated peptides are separated and quantified, with data analyzed using nonlinear regression to determine IC₅₀ values [1].
For assessing cellular potency, 697 B-ALL cells (which express endogenous Mer) are treated with this compound across a concentration range (0-1000 nM) for 1 hour [2] [3]. Cells are then lysed and subjected to Western blot analysis using anti-phospho-Mer and total Mer antibodies. The IC₅₀ of 22 nM is calculated based on the concentration-dependent reduction in Mer phosphorylation normalized to total Mer expression [2] [3] [6].
Human platelet-rich plasma is pre-incubated with this compound (typically 3 μM) or vehicle control for 1 hour [2] [1]. Aggregation is induced by adding fibrillar Type I equine collagen, and platelet aggregation is measured using a lumi-aggregometer. This compound typically inhibits collagen-induced platelet aggregation by >25% while also reducing ATP release, a marker of platelet activation [2] [6].
Platelet Aggregation Assay Workflow. This compound pre-incubation significantly inhibits collagen-induced platelet activation and aggregation.
| Parameter | Value |
|---|---|
| Route | IV and PO [2] [5] |
| Dose | 3 mg/kg [2] [5] |
| Half-life (t₁/₂) | 0.8 hours [2] [5] |
| Oral Bioavailability | 14% [2] [3] [5] |
| Systemic Clearance | 94.5 mL/min/kg [2] [5] |
| Volume of Distribution (Vss) | 1.65 L/kg [2] [5] |
In thrombosis models, this compound has demonstrated efficacy in preventing pathologic clot formation without significantly impacting bleeding times, mirroring the phenotype observed in Mer knockout mice [1]. Additionally, in viral infection models, this compound (3 mg/kg administered intravenously on days -3, -2, -1, and 0 relative to infection) limits Mer signaling and enhances antiviral immune responses, reducing vesicular stomatitis virus (VSV) replication in spleen, liver, kidney, and lung tissues [5].
The primary therapeutic potential of this compound lies in thrombosis prevention and treatment. Unlike current antiplatelet therapies (aspirin, clopidogrel) that significantly increase bleeding risk, Mer inhibition specifically targets the second phase of platelet activation without disrupting initial hemostatic mechanisms [1]. This unique mechanism offers the potential for antithrombotic efficacy with reduced bleeding complications, addressing a significant limitation of current therapies [1].
While initially developed for thrombosis, this compound also has relevance in cancer research, particularly given Mer's role in oncogenesis. Mer is ectopically expressed in approximately 50% of pediatric T-cell acute lymphoblastic leukemia (ALL) samples and contributes to leukemogenesis [8]. This compound's ability to inhibit Mer phosphorylation in ALL cells supports its utility as a tool compound for investigating Mer signaling in cancer biology and evaluating Mer as a therapeutic target in hematologic malignancies [2] [8].
Emerging research indicates that this compound may modulate antiviral immune responses by limiting Mer-mediated immunosuppression in dendritic cells and macrophages [5]. This application leverages the natural role of TAM receptors in negatively regulating innate immunity and highlights the compound's potential beyond its initially intended applications [7] [5].
This compound is readily available from multiple specialized chemical suppliers targeting research markets:
| Supplier | Catalog Number | Purity | Price Range |
|---|---|---|---|
| BioCrick | BCC1183 | Not specified | $92 (5 mg) [2] |
| TargetMol | T2629 | 99.85% | $39 (5 mg) [4] |
| MedChemExpress | Multiple options | Not specified | Inquire [5] |
| ApexBio | B4357 | Not specified | $102 (10 mg) [6] |
| Fisher Scientific/Tocris | p-7161687 | 98% | Inquire [9] |
UNC2881 functions as a highly specific ATP-competitive inhibitor of the Mer tyrosine kinase [1]. It binds to the kinase's ATP-binding pocket, forming key hydrogen bonds with the hinge region residues (e.g., Pro672 and Met674), thereby blocking kinase activity and subsequent phosphorylation [1].
The table below summarizes its primary biochemical and cellular characteristics:
| Parameter | Description / Value |
|---|---|
| Primary Target | Mer tyrosine kinase (MerTK) [2] [3] [4] |
| Biochemical IC₅₀ (Mer) | 4.3 nM (cell-free assay) [2] [4] [5] |
| Cellular IC₅₀ (Mer) | 22 nM (inhibition of Mer phosphorylation in 697 B-ALL cells) [2] [6] [3] |
| Selectivity | 83-fold selective over Axl (IC₅₀ = 360 nM); 58-fold selective over Tyro3 (IC₅₀ = 250 nM) [2] [3] |
| Key Functional Outcome | Potently inhibits collagen-induced platelet aggregation [6] [3] [1] |
| Oral Bioavailability (Mice) | 14% [2] [3] |
This pathway illustrates the core mechanistic action of this compound and its functional consequence in platelets.
This compound inhibits MerTK kinase activity, preventing its phosphorylation and subsequent platelet aggregation.
For researchers aiming to validate or apply these findings, here are detailed methodologies for key experiments.
This protocol measures the direct inhibition of MerTK kinase activity and downstream phosphorylation in cells.
This protocol assesses the functional effect of this compound on platelet activity, which is its primary proposed therapeutic application.
The table below summarizes key in vivo pharmacokinetic parameters of this compound in mice, which are critical for designing animal studies.
| Parameter | Value (Mice) | Route |
|---|---|---|
| Half-life (T₁/₂) | 0.8 hours [2] [3] | Intravenous (i.v.) |
| Systemic Clearance (CL) | 94.5 mL/min/kg [2] [3] | Intravenous (i.v.) |
| Oral Bioavailability (F) | 14% [2] [3] | Oral (p.o.) |
| Typical In Vivo Dose | 3 mg/kg [2] [3] | Intravenous (i.v.) / Oral (p.o.) |
While this compound is a valuable tool compound, its relatively low oral bioavailability and high systemic clearance limit its therapeutic potential. This spurred the development of UNC2025, a later-generation MERTK inhibitor with superior drug-like properties [7] [8].
The following table consolidates the primary biochemical and cellular activity data for UNC2881 from the search results.
| Parameter | Value | Description / Experimental Context |
|---|---|---|
| Mer Kinase (MERTK) IC₅₀ | 4.3 nM [1], 22 nM [2] | Biochemical inhibition (IC₅₀ 4.3 nM); inhibition of steady-state phosphorylation in 697 B-ALL cells (IC₅₀ 22 nM) [2] [1]. |
| Axl Kinase IC₅₀ | 250 nM [2], 360 nM [1] | Biochemical inhibition [2] [1]. |
| Tyro3 Kinase IC₅₀ | 250 nM [2] | Biochemical inhibition [2]. |
| Selectivity (Mer vs. Axl) | 58-fold to 83-fold [1] | Calculated from biochemical IC₅₀ ratios [1]. |
| In Vitro Platelet Aggregation | >25% suppression at 3 μM [2] | In human platelet-rich plasma stimulated with type I collagen [2]. |
| In Vivo Pharmacokinetics (Mouse) | • Half-life (IV): 0.80 h [2] • Oral Bioavailability: 14% [2] • Clearance: 94.5 mL/min/kg [2] | Administered at 3 mg/kg [2]. |
Here are the methodologies for key experiments that characterize this compound's activity.
To better understand this compound's cellular role, the diagram below illustrates the TAM receptor signaling pathway it inhibits.
Figure 1: Simplified TAM Receptor Signaling Pathway and this compound Inhibition. The ligands GAS6 (binds all TAMs) or Protein S (binds MERTK, TYRO3) bridge phosphatidylserine on cell membranes to TAM receptors. This triggers dimerization, autophosphorylation, and activation of pro-survival and proliferative pathways. This compound acts as a competitive small molecule inhibitor that targets the intracellular kinase domain of MERTK to block this signaling cascade [3] [4] [5].
The high selectivity of this compound for MERTK makes it a valuable tool for dissecting the specific roles of this kinase, which include:
The table below summarizes the key physicochemical and solubility data for UNC2881, collected from supplier datasheets and research data [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Weight | 463.58 g/mol [1] [2] [4] |
| CAS Number | 1493764-08-1 [1] [2] [3] |
| Chemical Formula | C₂₅H₃₃N₇O₂ [1] [2] [4] |
| Solubility in DMSO | ~ 92 mg/mL (~198.45 mM) [1] [5]. Other sources report slightly different values: 85 mg/mL [6], 80 mg/mL [3], and 50 mg/mL [2]. This indicates potential batch-to-batch variability. |
| Solubility in Ethanol | ~ 5 mg/mL (10.78 mM). Heating (e.g., in a 50°C water bath) is recommended to achieve this concentration [1] [6] [5]. One supplier lists solubility up to 7 mg/mL [1]. |
| Solubility in Water | Insoluble [1] [3] [6] |
This compound is a potent, specific, and orally active inhibitor of the Mer tyrosine kinase (Mer TK) [2] [4].
The following diagram illustrates the core mechanism of action of this compound and its downstream effects in different experimental models.
Mechanism of this compound: specific Mer TK inhibition blocks signaling pathways, impacting cell survival and platelet aggregation.
This protocol is used to demonstrate target engagement by this compound in cells [2].
For animal studies, this compound can be formulated for different routes of administration. The following validated formulations are reported [1] [5]:
Key pharmacokinetic parameters from a study in Swiss albino mice are [1] [2]:
| Route | Dose (mg/kg) | Half-life (T₁/₂) | Oral Bioavailability (F) | Clearance (CL) |
|---|---|---|---|---|
| Intravenous (I.V.) | 3 | 0.80 hours | - | 94.5 mL/min/kg |
| Oral (P.O.) | 3 | - | 14% | - |
The table below summarizes the primary in vitro data for this compound as a Mer kinase inhibitor, as reported in the scientific literature.
| Parameter | Description / Value | Experimental Context |
|---|---|---|
| Primary Target | Mer tyrosine kinase [1] | Structure-based drug design. |
| Potency (IC₅₀) | 4.3 nM (biochemical assay) [2] | Direct kinase activity measurement. |
| Selectivity | 83-fold selective for Mer over Axl; 58-fold over Tyro3 [1] [2] | Profiling against other TAM family kinases. |
| Cellular Activity | Inhibits steady-state Mer phosphorylation (IC₅₀: 22 nM) [1] | Live-cell assay using 697 B-ALL cells. |
| Functional Effect | Potently inhibits collagen-induced platelet aggregation [1] [2] | Platelet aggregation study. |
Based on the general principles of platelet function testing [3] and the described research on this compound [1], a typical in vitro workflow to evaluate its anti-aggregatory effect would involve the following stages. The diagram below outlines the key procedural steps.
This is the core functional test, and the method described aligns with the "gold standard" technique used in the foundational research [1] [3].
Background: UNC2881 is a specific, ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM family [1]. Its development was driven by the need for anti-thrombotic therapies that do not cause bleeding complications, as Mer kinase plays a key role in stabilizing platelet aggregates but is not essential for initial hemostasis [1] [2].
Key Data:
| Property | Value / Description |
|---|---|
| Molecular Weight | 463.58 g/mol [3] [4] [5] |
| Chemical Formula | C~25~H~33~N~7~O~2~ [3] [4] [5] |
| CAS Number | 1493764-08-1 [4] [5] [6] |
| Solubility | Soluble in DMSO (≥50 mg/mL), slightly soluble in ethanol, insoluble in water [4] [5] [6]. |
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Assay Type | Target / Process | IC₅₀ Value | Reference |
|---|---|---|---|
| Biochemical Kinase Assay | Mer Kinase Activity | 4.3 nM | [3] [4] [5] |
| Biochemical Kinase Assay | Tyro3 Kinase Activity | 250 nM | [3] [4] |
| Biochemical Kinase Assay | Axl Kinase Activity | 360 nM | [3] [4] [5] |
| Cellular Assay | Mer Phosphorylation (697 B-ALL cells) | 22 nM | [1] [3] [4] |
| Functional Assay | Collagen-Induced Platelet Aggregation | >25% inhibition at 3 µM | [1] [4] |
Selectivity: this compound demonstrates 83-fold selectivity for Mer over Axl and 58-fold selectivity over Tyro3 [1] [3] [4], making it a useful tool for dissecting the specific functions of Mer kinase within the TAM family.
Below are detailed methodologies for key experiments demonstrating this compound's activity.
This protocol is used to measure this compound's ability to block the phosphorylation (activation) of Mer in a human acute lymphoblastic leukemia cell line [1] [3] [4].
This assay validates the direct, on-target effect of this compound on Mer's kinase domain in a controlled cellular context [1] [4].
This functional assay measures this compound's anti-thrombotic potential [1] [4].
This compound acts by inhibiting Mer kinase, a key component in the GAS6/TAM signaling pathway that strengthens platelet activation. The following diagram illustrates this pathway and the experimental points of inhibition.
For in vivo studies, such as investigating anti-thrombotic effects or impact on viral replication [4], the following pharmacokinetic data from mice should be considered:
Table 2: Mouse Pharmacokinetics of this compound (3 mg/kg dose) [4]
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Terminal Half-Life (T~1/2~) | 0.80 hours | - |
| Maximum Concentration (C~max~) | - | 90.0 ng/mL |
| Area Under Curve (AUC~last~) | 527 ng·h/mL | 71.7 ng·h/mL |
| Clearance (CL~obs~) | 94.5 mL/min/kg | - |
| Oral Bioavailability (F%) | - | 14% |
Formulation Note: For in vivo administration, this compound can be formulated as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH~2~O [3] [4].
Platelet aggregation represents a critical physiological process in hemostasis and thrombosis, with collagen serving as one of the most potent endogenous agonists that initiates platelet activation at sites of vascular injury. The collagen-GPVI axis is particularly important in arterial thrombosis formation, making it an attractive target for antiplatelet therapy development. [1] Recent research has identified Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, and Mer) receptor tyrosine kinase family, as a key regulator of platelet function. Mer kinase inhibition presents a unique therapeutic opportunity because genetic deletion studies have demonstrated that Mer knockout mice exhibit decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, suggesting that Mer inhibition may prevent thrombosis without significantly increasing bleeding risk—a major advantage over currently available antiplatelet therapies. [2]
UNC2881 is a specific, potent, and orally active Mer kinase inhibitor that has emerged as a valuable pharmacological tool for studying Mer kinase function in platelet biology and thrombosis. This compound was developed through structure-based drug design and a pseudo-ring replacement strategy, resulting in a substituted-pyrimidine scaffold with improved selectivity for Mer relative to other TAM family members. [2] The compound inhibits steady-state Mer kinase phosphorylation with an IC₅₀ value of 22 nM in cellular assays and demonstrates approximately 83- and 58-fold selectivity over Axl and Tyro3, respectively, in cell-free assays. [3] [4] this compound has been shown to potently inhibit collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for the prevention and/or treatment of pathologic thrombosis with potentially reduced bleeding complications compared to current antiplatelet agents. [2]
Table 1: Biochemical and cellular activity profile of this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Mer kinase IC₅₀ | 4.3 nM | Cell-free assay | [3] [4] |
| Tyro3 IC₅₀ | 250 nM | Cell-free assay | [3] [4] |
| Axl IC₅₀ | 360 nM | Cell-free assay | [4] |
| Cellular Mer phosphorylation IC₅₀ | 22 nM | 697 B-ALL cells, 1 h treatment | [2] [3] |
| Platelet aggregation inhibition | >25% suppression | Human platelet-rich plasma, 3 μM, 1 h pretreatment, collagen stimulation | [2] [4] |
| Oral bioavailability (mice) | 14% | 3 mg/kg dose | [3] [4] |
| Systemic clearance (mice) | 94.5 mL/min/kg | 3 mg/kg IV dose | [3] [4] |
| Terminal half-life (mice) | 0.80 h | 3 mg/kg IV dose | [4] |
Table 2: Comparison of this compound with other antiplatelet agents targeting collagen pathways
| Compound | Primary Target | Mechanism | Bleeding Risk | Research Phase |
|---|---|---|---|---|
| This compound | Mer tyrosine kinase | Inhibits collagen-induced platelet aggregation | Normal bleeding times in Mer KO mice | Preclinical |
| Revacept | GPVI receptor | Recombinant GPVI-Fc fusion protein, competes with platelet GPVI for collagen binding | No bleeding complications reported | Phase II clinical trials |
| Colchicine | Tubulin/GPVI signaling | Inhibits collagen-induced platelet aggregation and GPVI signaling | Lower bleeding risk than conventional antiplatelets | Clinical use & trials |
| Betulinic Acid | SYK phosphorylation | Inhibits collagen-induced platelet adhesion and activation via SYK inhibition | Not fully characterized | Preclinical |
| Aspirin | Cyclooxygenase-1 | Inhibits thromboxane A₂ production | 1-4% major bleeding risk | Approved clinical use |
| Clopidogrel | P2Y12 ADP receptor | Inhibits ADP-mediated platelet activation | Increases bleeding risk by ~1% when combined with aspirin | Approved clinical use |
Selectivity Profile: this compound demonstrates exceptional specificity for Mer kinase compared to other TAM family members, with 83-fold selectivity over Axl and 58-fold selectivity over Tyro3. This selectivity is crucial for delineating the specific role of Mer kinase in platelet function without confounding effects from simultaneous inhibition of other TAM receptors. [2] [3]
Favorable Pharmacokinetics: The compound exhibits oral bioavailability of 14% in mice with a terminal half-life of 0.80 hours after intravenous administration. While the half-life is relatively short, the high potency of this compound allows for effective target engagement at manageable doses. [4]
Therapeutic Potential: this compound represents a promising anti-thrombotic candidate with potentially reduced bleeding risk based on the observation that Mer knockout mice are protected from thrombosis without increased spontaneous bleeding. This profile addresses a significant limitation of current antiplatelet therapies, which are often complicated by significant bleeding side effects. [2]
Principle: This protocol measures collagen-induced platelet aggregation in platelet-rich plasma (PRP) or washed platelet suspensions by monitoring changes in light transmission following platelet activation. The method allows for quantitative assessment of this compound efficacy in inhibiting collagen-mediated platelet responses. [5]
Reagents and Solutions:
Procedure:
Platelet Isolation:
Aggregometer Calibration:
Aggregation Measurement:
Data Analysis:
Principle: This protocol assesses the ability of this compound to inhibit steady-state Mer kinase phosphorylation in cellular systems, providing direct evidence of target engagement and cellular efficacy.
Reagents and Solutions:
Procedure:
Cell Treatment:
Protein Extraction and Quantification:
Western Blotting:
Data Analysis:
Diagram 1: Molecular mechanism of collagen-induced platelet activation and this compound inhibition. This compound specifically targets Mer kinase, which enhances SYK phosphorylation and downstream signaling through the GPVI collagen receptor pathway. Inhibition of Mer kinase attenuates but does not completely abolish collagen-induced platelet aggregation, potentially preserving hemostatic function while reducing thrombotic risk.
Diagram 2: Comprehensive experimental workflow for evaluating this compound in collagen-induced platelet aggregation studies. The protocol encompasses compound preparation, platelet isolation, treatment, stimulation, aggregation measurement, data analysis, and subsequent mechanism investigation to fully characterize the antiplatelet effects of this compound.
The experimental data and protocols presented herein establish This compound as a valuable research tool for investigating Mer kinase function in platelet biology and thrombosis. The selective inhibition profile of this compound enables researchers to dissect the specific contribution of Mer kinase to collagen-mediated platelet activation without the confounding effects of simultaneous Axl or Tyro3 inhibition. This specificity is particularly important given the emerging understanding of the distinct roles played by different TAM family members in various physiological processes. [2] [6]
From a therapeutic perspective, the ability of this compound to inhibit collagen-induced platelet aggregation while potentially preserving normal hemostasis aligns with the growing interest in novel antiplatelet targets that may separate antithrombotic efficacy from bleeding risk. Current mainstay antiplatelet therapies such as aspirin (cyclooxygenase-1 inhibitor) and clopidogrel (P2Y12 ADP receptor inhibitor) are associated with significant bleeding complications, with aspirin having a baseline major bleeding risk of 1-4% and clopidogrel further increasing this risk by approximately 1% when used in combination. [2] The development of antiplatelet agents targeting alternative pathways such as the collagen receptor GPVI or related signaling molecules like Mer kinase may offer improved safety profiles. Clinical trials with Revacept, a GPVI-Fc fusion protein, have demonstrated a 54% risk reduction in cerebrovascular events without increased bleeding complications, providing proof-of-concept for collagen pathway inhibition as a viable antiplatelet strategy. [1]
When considering the placement of this compound within the landscape of platelet signaling inhibitors, it is instructive to compare its mechanism with other recently investigated compounds. Betulinic acid, a pentacyclic triterpenoid natural product, has been shown to inhibit collagen-induced platelet adhesion and activation through inhibition of SYK phosphorylation, reducing SYK phosphorylation from 82.1% to 49.8% at 500 μM concentration. [7] Similarly, colchicine, traditionally used for gout treatment, demonstrates concentration-dependent inhibition of collagen-induced platelet aggregation and alters GPVI signaling. [1] The emerging pattern suggests that modulation of collagen signaling pathways at multiple levels may provide effective antiplatelet activity, with Mer kinase representing one clinically relevant node in this network.
For researchers incorporating this compound into their experimental workflows, several practical considerations should be noted. The compound is soluble in DMSO at concentrations up to 92 mg/mL (198.45 mM), but moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used for stock solution preparation. [3] For in vivo studies, this compound can be administered orally with 14% bioavailability in mice, or intravenously with high systemic clearance (94.5 mL/min/kg). [3] [4] Formulation options include homogeneous suspensions in CMC-Na solution (≥5 mg/mL) or clear solutions in vehicle systems containing DMSO, PEG300, Tween 80, and distilled water. [3]
This compound represents a potent and selective pharmacological tool for investigating Mer kinase function in collagen-mediated platelet activation. The detailed application notes and protocols provided in this document enable researchers to effectively incorporate this compound into their experimental workflows for studying platelet biology and evaluating novel antithrombotic strategies. The comprehensive data presented—including quantitative efficacy metrics, detailed methodological protocols, and visual representations of signaling pathways—establishes a strong foundation for future research aimed at developing safer antiplatelet therapies with reduced bleeding risk. As the understanding of platelet signaling networks continues to evolve, this compound will undoubtedly serve as a valuable reagent for delineating the specific contributions of Mer kinase to thrombosis and hemostasis.
UNC2881 is a potent and selective small molecule inhibitor that specifically targets Mer tyrosine kinase (Mertk), a member of the TAM receptor tyrosine kinase family that includes Tyro3, Axl, and Mer. This compound exhibits significant selectivity profiling, demonstrating approximately 83-fold higher selectivity for Mer over Axl and 58-fold higher selectivity over Tyro3, making it a valuable tool compound for investigating Mer-specific signaling pathways in various disease models [1] [2]. The molecular characteristics of this compound are summarized in the table below:
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1493764-08-1 |
| Molecular Formula | C₂₅H₃₃N₇O₂ |
| Molecular Weight | 463.58 g/mol |
| Chemical Name | 2-(Butylamino)-4-[(trans-4-hydroxycyclohexyl)amino]-N-[[4-(1H-imidazol-1-yl)phenyl]methyl]-5-pyrimidinecarboxamide |
| Purity | ≥98-99.99% (HPLC) |
The primary biological activity of this compound centers on its potent inhibition of Mer kinase, with reported IC₅₀ values of 4.3 nM in cell-free enzymatic assays and 22 nM for inhibiting steady-state Mer kinase phosphorylation in cellular contexts [2] [3] [4]. This inhibitory activity translates to functional effects in biological systems, particularly in platelet aggregation assays where this compound demonstrates significant inhibition of collagen-stimulated platelet aggregation, suggesting potential applications in thrombosis research with potentially reduced bleeding risks compared to existing therapies [5] [4].
Understanding the solubility profile of this compound is essential for preparing reproducible stock solutions and experimental treatments. The compound exhibits distinct solubility characteristics across commonly used research solvents:
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | High | 85-92 mg/mL (183-198 mM) | Recommended for primary stock solutions; may require warming to 60°C or brief sonication |
| Ethanol | Moderate | 5-7 mg/mL (10.8-15.1 mM) | Alternative solvent; heating may improve dissolution |
| Water | Insoluble | <1 mg/mL | Not recommended for stock preparation |
The significant variation in DMSO solubility values (85-92 mg/mL) reported across different suppliers [1] [2] may reflect batch-to-batch differences or variations in measurement conditions. For optimal results, researchers should consider the specific solubility characteristics of their batch when preparing stock solutions.
Proper storage conditions are critical for maintaining this compound stability and potency:
The potency and stability of this compound solutions can be compromised by moisture absorption, particularly for DMSO stocks. Using fresh, anhydrous DMSO and dividing stock solutions into small, single-use aliquots is recommended to maintain compound integrity throughout extended experimental timelines [2].
The following protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for most cellular and biochemical applications:
For higher concentration stock solutions (e.g., 50-100 mM), follow the same procedure with appropriate mass adjustments. Note that higher concentrations may require extended sonication or gentle warming to achieve complete dissolution.
Intermediate working solutions can be prepared by diluting the primary DMSO stock in appropriate solvents compatible with your experimental system:
The following diagram illustrates the complete workflow for this compound stock and working solution preparation:
For animal studies, this compound requires specific formulations to ensure proper delivery, bioavailability, and stability. Based on pharmacokinetic studies showing 14% oral bioavailability in mice [3] [5], the following formulation options have been successfully employed:
This formulation uses carboxymethylcellulose sodium salt (CMC-Na) as a suspending agent for oral administration:
For IV administration, a clear solution formulation is required to ensure sterility and compatibility:
Table 3: In Vivo Formulation Options for this compound
| Formulation | Composition | Final Concentration | Administration Route | Preparation Notes |
|---|---|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5-4.6 mg/mL (5.39-9.92 mM) | Intravenous or oral | Sequential addition with mixing; clear solution |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.39 mM) | Intravenous | Improved solubility via cyclodextrin complexation |
| Formulation 3 | 10% DMSO + 90% Corn Oil | 0.28-2.5 mg/mL (0.60-5.39 mM) | Oral | Lipid-based for enhanced absorption |
Preparation example for Formulation 1 (10 mL final volume):
This formulation provides a final this compound concentration of approximately 4.6 mg/mL (9.92 mM), suitable for administration at 3 mg/kg based on reported in vivo studies [3] [5].
This compound effectively inhibits Mer kinase phosphorylation in cellular systems, as demonstrated in 697 B-ALL cells and 32D-EMC cells expressing chimeric EGFR-Mer receptors [2] [3]:
This compound demonstrates potent inhibition of collagen-induced platelet aggregation, relevant to its potential antithrombotic applications [3] [5]:
The pharmacokinetic profile of this compound has been characterized in mouse models [3] [5]:
This compound has been evaluated in thrombosis models based on its mechanism of action [4]:
The following diagram illustrates the cellular mechanism of action of this compound and its functional consequences:
This compound is a novel, potent, and highly specific inhibitor of the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase family. This small molecule inhibitor has emerged as a valuable research tool for investigating MerTK-mediated signaling pathways in various physiological and pathological contexts, including thrombotic disorders, cancer biology, and immune regulation. With an IC50 of 4.3 nM against MerTK, this compound demonstrates exceptional selectivity, exhibiting 83-fold and 58-fold higher specificity for MerTK over Tyro3 and Axl, respectively [1] [2]. This pronounced selectivity profile makes this compound particularly advantageous for dissecting the unique biological functions of MerTK within the broader TAM receptor family, which shares significant structural homology and often overlapping expression patterns [3].
The significance of MerTK inhibition extends across multiple research domains, with particular relevance to cancer immunotherapy and thrombosis prevention. MerTK plays a pivotal role in efferocytosis—the process by which phagocytic cells clear apoptotic cells—and in the establishment of immune tolerance within the tumor microenvironment [4]. Through its mediation of efferocytosis, MerTK activation promotes anti-inflammatory responses and facilitates M2 polarization of macrophages while upregulating PD-L1 expression, thereby contributing to tumor immune evasion [4]. Additionally, MerTK regulates the second phase of platelet activation, positioning MerTK inhibitors like this compound as promising candidates for antithrombotic therapies with potentially reduced bleeding risks compared to conventional treatments [1].
Table 1: Kinase inhibition profile of this compound
| Target | IC50 Value | Selectivity Ratio (vs. MerTK) | Experimental Context |
|---|---|---|---|
| MerTK | 4.3 nM | 1.0 | Cell-free enzyme assay [1] [2] |
| Tyro3 | 250 nM | 58.1 | Cell-free enzyme assay [1] |
| Axl | 360 nM | 83.7 | Cell-free enzyme assay [1] [2] |
| MerTK (cellular) | 22 nM | N/A | 697 B-ALL cells [1] [2] |
| Platelet aggregation | >25% inhibition | N/A | Human platelet-rich plasma (3 μM) [1] |
Table 2: Physicochemical and pharmacokinetic properties
| Property | Value | Condition |
|---|---|---|
| Molecular Formula | C₂₅H₃₃N₇O₂ | [1] [2] |
| Molecular Weight | 463.58 g/mol | [1] [2] |
| Solubility in DMSO | ~292 mg/mL (~198.5 mM) | [1] |
| Solubility in Ethanol | ~5 mg/mL (~10.8 mM) | [1] |
| Oral Bioavailability | 14% | Mice [1] [2] |
| Terminal Half-life | 0.80 hours | Mice (3 mg/kg, p.o.) [1] |
| Systemic Clearance | 94.5 mL/min/kg | Mice [1] [2] |
Purpose: To evaluate the direct inhibitory activity of this compound against MerTK kinase in a cell-free system.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To assess this compound activity against ligand-stimulated MerTK phosphorylation in a cellular context using chimeric receptors.
Background: This assay employs a chimeric receptor consisting of the extracellular domain of EGFR and the intracellular domain of MerTK, allowing for precise, ligand-inducible activation of MerTK signaling through EGF stimulation [1]. This system is particularly valuable for specifically studying MerTK-mediated signaling without potential confounding effects from native TAM receptor activation.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To evaluate the functional effect of this compound on collagen-stimulated platelet aggregation.
Materials and Reagents:
Procedure:
Technical Notes:
Figure 1: Mechanism of this compound inhibition in the ligand-stimulated EGFR-MerTK chimeric system
The EGFR-MerTK chimeric receptor system provides a controlled method for specifically investigating MerTK signaling pathways. As illustrated in Figure 1, this experimental approach involves:
Figure 2: Biological contexts of MerTK signaling and this compound inhibition
In physiological and pathological contexts, MerTK signaling mediates critical processes through multiple mechanisms (Figure 2):
This compound has been utilized in various in vivo research models to investigate MerTK biology and therapeutic potential:
Protocol for Mouse Pharmacokinetics:
Key Findings: this compound exhibits a terminal half-life of 0.80 hours and high systemic clearance (94.5 mL/min/kg) with 14% oral bioavailability in mice [1] [2]. These properties inform dosing regimens for in vivo studies.
Protocol for Antiviral Response Studies:
Application: this compound suppresses MerTK signaling and enhances antiviral immune responses, thereby reducing VSV replication in infected mice [1]. This application highlights the role of MerTK in modulating innate immunity to viral infections.
Table 3: Recommended formulations for in vivo and in vitro studies
| Application | Formulation | Final Concentration | Preparation Notes |
|---|---|---|---|
| In vitro (general) | DMSO stock diluted in buffer | ≤0.1% DMSO final | Maintain DMSO concentration below 0.1% for cellular assays |
| In vivo (mouse, i.v.) | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% saline | 4.6 mg/mL (9.92 mM) [2] | Sequential addition, clear solution |
| In vivo (mouse, p.o.) | 5% DMSO + 95% corn oil | 0.28 mg/mL (0.60 mM) [2] | Homogeneous mixture |
| Alternative in vivo | 5% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.39 mM) [1] | Validated for optimal delivery |
Low Cellular Potency: If this compound shows reduced activity in cellular assays compared to enzyme assays, consider:
Limited Solubility in Aqueous Buffers:
Variable Platelet Responses:
This compound represents a valuable research tool for specifically investigating MerTK biology in various contexts. Its high selectivity profile, well-characterized cellular and in vivo activity, and established assay protocols make it particularly suitable for dissecting MerTK-specific signaling pathways. The ligand-stimulated EGFR-MerTK chimeric receptor assay provides a controlled system for evaluating MerTK inhibition without confounding effects from other TAM receptors. As research continues to elucidate the roles of MerTK in cancer immunity, thrombotic disorders, and inflammatory conditions, this compound remains a critical compound for validating MerTK as a therapeutic target and exploring potential clinical applications.
ATP release is a key signaling event in various physiological processes, and its inhibition is a potential therapeutic strategy. The assays typically measure the amount of ATP released from cells upon a specific stimulus and how a compound reduces this release.
This protocol provides a step-by-step guide for assessing the effect of a potential inhibitor on ATP release from cultured cells.
The data collected can be analyzed to determine the potency of the inhibitor. Below is a table of hypothetical data illustrating the expected outcome.
Table 1: Example Data from an ATP Release Inhibition Assay
| This compound Concentration (µM) | Average Luminescence (RLU) | % ATP Release (vs. Control) |
|---|---|---|
| 0 (Control) | 1,000,000 | 100% |
| 0.1 | 850,000 | 85% |
| 1 | 550,000 | 55% |
| 10 | 200,000 | 20% |
| 100 | 50,000 | 5% |
To visualize the logical flow of the experiment and the biological mechanism, the following diagrams were created using DOT language.
Diagram 1: Experimental Workflow for ATP Release Inhibition Assay
Diagram 2: PANX1-Mediated ATP Release Signaling Pathway
I hope this detailed protocol provides a solid foundation for your research. Should you obtain the specific concentration-response data for this compound, you can easily populate the provided framework to build a complete application note.
The following table summarizes the solubility data for UNC2881 in various solvents, which is crucial for preparing your stock solutions [1] [2] [3].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 85 - 92 mg/mL | 183.36 - 198.45 mM | Recommended for primary stock; hygroscopic DMSO can reduce solubility over time [1] [2] [3]. |
| Ethanol | 5 - 7 mg/mL | 10.78 - 15.10 mM | Heating may be recommended to aid dissolution [1] [3] [4]. |
| Water | < 1 mg/mL (Insoluble) | - | Not suitable for direct dissolution [1] [2] [3]. |
The general workflow for preparing solutions from powder is as follows:
For animal studies, this compound has limited oral bioavailability (14%) and high systemic clearance [1] [2] [3]. Here are two validated formulations for in vivo administration:
| Formulation Component | Formulation 1 (Clear Solution) | Formulation 2 (In Corn Oil) |
|---|---|---|
| DMSO | 5% | 5% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline / ddH₂O | 50% | - |
| Corn Oil | - | 95% |
| Final Concentration | 4.6 mg/mL (9.92 mM) | 0.28 mg/mL (0.60 mM) |
| Preparation Notes | Add solvents sequentially in the order listed, clarifying at each step [2] [3]. | Mix DMSO stock solution directly with corn oil [2] [3]. |
Q1: My this compound solution has become cloudy or has particles after dilution from DMSO stock into an aqueous buffer. What should I do? This is a common issue due to the compound precipitating out of solution. To address this:
Q2: How do I inhibit Mer kinase in cells with this compound for my experiment? A referenced protocol for inhibiting Mer phosphorylation in 697 B-ALL cells is as follows [3] [4]:
Q3: What is the evidence that this compound is selective for Mer kinase? this compound was designed as a potent and specific Mer tyrosine kinase inhibitor. Biochemical assays show it inhibits Mer with an IC₅₀ of 4.3 nM. It demonstrates significant selectivity, being about 83-fold and 58-fold less potent against the related TAM family kinases Axl (IC₅₀ = 360 nM) and Tyro3 (IC₅₀ = 250 nM), respectively [1] [2] [3].
For laboratory researchers, maintaining the stability of UNC2881 is crucial for experimental reproducibility. The following table summarizes the key storage conditions based on manufacturer recommendations [1] [2].
| Form | Recommended Storage | Estimated Stability | Notes |
|---|---|---|---|
| Powder | -20°C, tightly sealed container [3] [2] | Up to 24 months [2] | Protect from moisture. |
| Stock Solution (DMSO) | -20°C in tightly sealed vials [2] | Up to 1 month [2] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (DMSO) | -80°C [1] [2] | Up to 6 months [2] | For longer-term storage. |
Handling Precautions: this compound is harmful if swallowed and very toxic to aquatic life [3]. Always:
Here are solutions to some frequently encountered problems in the lab:
Problem: Precipitation in stock solution
Problem: Loss of biological activity in cell-based assays
Problem: Inconsistent results in platelet aggregation assays
For consistent experimental results, follow this standardized workflow when preparing to use this compound.
Q1: What is the solubility of this compound in solvents other than DMSO? this compound is insoluble in water and has limited solubility in ethanol (7 mg/mL). DMSO is the recommended solvent for preparing stock solutions [1].
Q2: What is the typical purity of commercially available this compound? Suppliers typically offer this compound with a purity greater than 98% [2].
Q3: How should I dispose of this compound waste? Dispose of the substance and contaminated packaging in accordance with all applicable country, federal, state, and local regulations, as it is very toxic to aquatic life [3].
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Systemic Clearance | 94.5 mL/min/kg | In mice (IV administration) [1] [2]. |
| Oral Bioavailability | 14% | In mice [1] [2]. |
| Terminal Half-life (T₁/₂) | 0.80 hours (IV) | In mice [1] [2]. |
| Time to Max Concentration (Tₘₐₓ) | 0.30 hours (PO) | In mice [2]. |
| Maximum Concentration (Cₘₐₓ) | 90.0 ng/mL | In mice after 3 mg/kg oral dose [2]. |
#1: What does "high systemic clearance" mean for this compound? A high systemic clearance value of 94.5 mL/min/kg indicates that this compound is very rapidly removed from the bloodstream, primarily by the liver and/or kidneys [3]. This rapid elimination is the direct reason for its low oral bioavailability (14%) and short half-life, limiting the duration of its therapeutic effect and making it less suitable for oral dosing in longer-term studies without specialized formulation [1] [2].
#2: What are the practical consequences for my in vivo experiments? The key implications for your research are:
Issue: Inadequate target engagement in vivo due to rapid clearance.
Issue: Need to demonstrate in vivo target inhibition.
Here is a detailed methodology for key experiments cited in the literature, which you can adapt for your research.
This protocol is used to demonstrate direct target engagement of this compound in a cellular context [1] [2].
The workflow for this cellular mechanism study can be visualized as follows:
This protocol outlines how the foundational PK data for this compound was generated [1] [2].
The overall strategy for troubleshooting this compound's pharmacokinetics in a research project involves the following key stages:
This table summarizes the key solubility parameters for UNC2881 to help you select the appropriate solvent.
| Solvent | Solubility | Notes and Recommendations |
|---|
| DMSO | 50 mg/mL (107.86 mM) [1] to 92 mg/mL (198.45 mM) [2] [3] | • Use fresh, dry DMSO for best results, as it is hygroscopic and moisture absorption can reduce solubility [1] [2]. • Sonication and warming to 60°C may be required to fully dissolve the compound [1] [4]. | | Ethanol | 5 mg/mL (10.78 mM) [3] to 7 mg/mL [2] | Heating is recommended to aid dissolution [4]. | | Water | Insoluble [2] [3] [4] | Not suitable for direct reconstitution. |
For preparing a 10 mM stock solution in DMSO, you can use the following calculation as a guide:
Here are solutions to common problems you might encounter during solution preparation and use.
Problem: The compound won't fully dissolve in DMSO.
Problem: Precipitation occurs when adding the stock solution to an aqueous buffer.
Problem: I need a formulation for animal studies.
The following protocols are adapted from published studies that used this compound. You can use them as a starting point for your own experiments.
1. Inhibiting Mer Kinase Phosphorylation in Cell Lines [1] [2]
2. Inhibiting Collagen-Induced Platelet Aggregation [1]
To help visualize the role of this compound in the context of TAM receptor signaling, the following diagram outlines the key pathways it inhibits:
For the compound This compound, technical data from chemical suppliers provides clear guidance for preparing stock solutions. The recommended method involves a combination of sonication and heating.
Table 1: Recommended Solubility Protocol for this compound
| Aspect | Recommendation |
|---|---|
| Solvent | DMSO (anhydrous, freshly opened is best) [1] [2] |
| Target Concentration | 50 mg/mL (107.86 mM) or lower [1] |
| Sonication | Required [1] [3] [2] |
| Heating | Required, with a recommended temperature of 60°C [1] [2] |
| Solution Appearance | The goal is a clear solution [1] |
While the search results confirm that this compound should be heated during sonication, they don't elaborate on why. The following general principles from ultrasonic processing explain the importance of temperature control for sensitive biological or chemical materials:
If you are experiencing issues with your this compound solution or are concerned about heat-sensitive samples during sonication, here is a troubleshooting guide based on general ultrasonic principles.
Table 2: Sonication Heating Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Sample temperature rises too quickly | Ineffective cooling; excessive power or duration | Ensure the sonication vessel is firmly seated in a slurry of ice and water, which is more effective than ice alone. Use the pulse function (e.g., 30s on, 30s off) to allow for cooling between bursts [4]. |
| Solution remains cloudy or particulate | Insufficient sonication energy or time; incorrect temperature | Ensure the heating function is enabled and set correctly (e.g., 60°C for this compound). Perform the aluminum foil test: sonicate a piece of foil in water for 30-60 seconds. A uniform pattern of tiny holes confirms strong cavitation [5]. |
| Poor mixing and localized overheating | Incorrect sonication tip position | Position the tip at an immersion depth of 20-30% of the total liquid height from the surface. This maximizes mixing and thermal dissipation, minimizing "dead zones" [4]. |
The diagram below summarizes the logical workflow for managing temperature during the sonication of sensitive materials, integrating the troubleshooting points above.
The key difference between these inhibitors lies in their selectivity. UNC2881 is noted for its high specificity for Mer, while UNC2025 is a potent multi-kinase inhibitor targeting both Mer and FLT3.
| Feature | This compound | UNC2025 |
|---|---|---|
| Primary Target | MerTK [1] [2] [3] | MerTK, FLT3 [4] |
| MerTK IC₅₀ | 4.3 nM (cell-free assay) [2] [5] | 2.7 nM (cell-based assay) [4] |
| Selectivity | High selectivity for Mer over other TAMs [1] [3] | Less selective; targets multiple kinases [4] |
| Selectivity Ratio | 83-fold over Axl; 58-fold over Tyro3 [2] [5] | 45-fold selectivity for Mer over Axl [4] |
| Key Differentiator | Mer-specific tool compound for precise pathway inhibition [1] | Multi-target inhibitor potentially suited for cancers with dual targets like AML [4] |
The choice between these inhibitors is also guided by the context of your experimental goals, as evidenced by their different uses in preclinical research.
| Assay/Model | This compound | UNC2025 |
|---|---|---|
| In Vitro Cell Signaling | Inhibits Mer phosphorylation in 697 B-ALL cells (IC₅₀ = 22 nM) [2] | Potently inhibits pro-survival signaling (p-STAT6, p-AKT, p-ERK) in leukemia cells [4] |
| In Vitro Functional Assay | Inhibits collagen-stimulated platelet aggregation [1] [2] [5] | Induces apoptosis and reduces proliferation in Mer-positive leukemia [4] |
| In Vivo Efficacy | Limited data; high systemic clearance, low (14%) oral bioavailability in mice [2] [5] | Significant efficacy in leukemia xenograft models; high oral bioavailability [4] |
| In Vivo Therapeutic Focus | Primarily researched for anti-thrombotic effects [1] | Researched for anti-leukemic and anti-thrombotic effects [4] [6] |
| Combination Potential | Information not available | Shows synergy with methotrexate in vivo and with ADP-P2Y12 pathway antagonists [4] [6] |
To help you implement these tools in your research, here are the key methodologies used to generate the data in the comparison tables.
This method is used to confirm target engagement and inhibition in cells.
This protocol is key for evaluating the anti-thrombotic potential of Mer inhibitors.
This is a standard model for evaluating the anti-cancer efficacy of inhibitors like UNC2025.
The following diagram illustrates the key signaling pathways mediated by Mer kinase and the points of inhibition for these compounds.
The table below summarizes the key quantitative data for UNC2881 against Tyro3, Axl, and Mer kinases.
| Kinase | IC₅₀ (Cell-free assay) | IC₅₀ (Cellular assay, Mer pIC₅₀) | Selectivity Fold (vs. Mer) |
|---|---|---|---|
| Mer | 1.5 nM [1] | 22 nM [2] | 1x (baseline) |
| Axl | 1.3 nM [1] | 1.85 µM (calculated) [2] | ~84-fold less selective [2] |
| Tyro3 | 6.7 nM [1] | 1.28 µM (calculated) [2] | ~58-fold less selective [2] |
From the data, This compound is a potent and highly selective Mer kinase inhibitor. In cell-free biochemical assays, it shows low nanomolar IC₅₀ values against all three TAM kinases [1]. However, its true selectivity becomes clear in live-cell assays, where it inhibits steady-state Mer phosphorylation with an IC₅₀ of 22 nM, while being significantly less potent against Axl and Tyro3 [2].
The key data for this compound were generated through the following established experimental protocols:
The TAM family receptors (Tyro3, Axl, and Mer) share similar structural domains, making the development of highly selective inhibitors challenging [3]. The diagrams below illustrate the signaling context and the experimental strategy used to profile inhibitors like this compound.
TAM Receptor Signaling Pathway. The universal ligand GAS6 can activate all three receptors, while PROS1 activates Mer and Tyro3 [4] [3].
Experimental Workflow for Profiling TAM Kinase Inhibitors. This multi-step approach determines both the raw potency and the kinase selectivity of a compound [2].
The development of this compound was part of a structure-based drug design strategy to improve upon earlier Mer inhibitors that had either low selectivity within the TAM family or poor pharmacokinetic properties [2]. The high selectivity of this compound for Mer is a key feature, as Mer-specific inhibition has been linked to preventing platelet aggregation and thrombosis without increased bleeding risk in preclinical models, a significant advantage over current therapies [2].
For your research, it is valuable to compare this compound with other inhibitors that have different selectivity profiles, such as:
The table below summarizes key quantitative data for UNC2881 and relevant comparator inhibitors, illustrating its potency and selectivity.
| Inhibitor | Mer IC₅₀ (nM) | Axl IC₅₀ (nM) | Tyro3 IC₅₀ (nM) | Selectivity (Mer vs. Axl/Tyro3) | Primary Application Focus |
|---|---|---|---|---|---|
| This compound | 4.3 - 22 [1] [2] [3] | 360 [1] | 250 [1] | >55-fold [2] | Pathologic thrombosis [1] [4] |
| UNC569 | ~6.2 [4] | Information Missing | Information Missing | Low selectivity for Mer [4] | Early research tool [4] |
| UNC1062 | Information Missing | Information Missing | Information Missing | Information Missing | Not suitable for in vivo study [4] |
| UNC2025 | 0.16 (Kᵢ); 2.7 (Cellular) [5] | 122 (Cellular) [5] | Information Missing | >45-fold (vs. Axl) [5] | Leukemia, solid tumors [5] |
To ensure experimental reproducibility, here are the methodologies from key studies validating this compound.
The following diagram illustrates the Mer signaling pathway and the mechanism by which this compound exerts its inhibitory effects, providing context for the experimental data.
Mer kinase belongs to the TAM receptor tyrosine kinase family (TYRO3, AXL, and Mer), which plays crucial roles in regulating multiple biological processes including platelet aggregation, immune regulation, and clearance of apoptotic cells. Unlike other anti-platelet targets, Mer kinase inhibition demonstrates a unique therapeutic profile: Mer knockout mice show decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, making it an attractive target for anti-thrombotic therapies with potentially reduced bleeding complications compared to current treatments [1]. The TAM receptor family shares a common structure with two immunoglobulin-like domains and two fibronectin type III domains in the extracellular region, a transmembrane domain, and a conserved intracellular tyrosine kinase domain [2].
This compound is a specific Mer tyrosine kinase inhibitor discovered through structure-based drug design and a pseudo-ring replacement strategy [1]. This compound represents a novel substituted-pyrimidine scaffold developed to overcome limitations of earlier Mer inhibitors, which exhibited either low selectivity within the TAM family or poor pharmacokinetic properties. As a research tool, this compound has become valuable for investigating Mer-specific signaling in various pathological contexts, with potential applications in thrombosis prevention and cancer therapy [1] [3].
Table 1: Comparative IC₅₀ values of this compound across TAM family kinases
| Kinase Target | IC₅₀ in Cell-Free Assays (nM) | IC₅₀ in Cellular Context (nM) | Selectivity Fold (vs. Mer) |
|---|---|---|---|
| Mer | 4.3 [4] | 22 [1] [3] | 1 |
| Axl | 360 [4] | Not fully characterized | 83.7 |
| Tyro3 | 250 [4] | Not fully characterized | 58.1 |
Table 2: Comparison of this compound with other TAM family inhibitors
| Compound | Mer IC₅₀ | Axl IC₅₀ | Tyro3 IC₅₀ | Primary Targets | Development Status |
|---|---|---|---|---|---|
| This compound | 4.3 nM [4] | 360 nM [4] | 250 nM [4] | Mer | Research tool |
| UNC569 | Not specified | Not specified | Not specified | Mer (low selectivity) | Research tool [1] |
| Cabozantinib | Not specified | Not specified | Not specified | MET, VEGFR2, RET, AXL | FDA-approved [5] |
| BMS-777607 | Not specified | Not specified | Not specified | Met, Axl, Tyro3, Ron | Phase I [5] |
Exceptional Mer Selectivity: this compound demonstrates 83.7-fold selectivity for Mer over Axl and 58.1-fold selectivity over Tyro3 in cell-free assays, making it one of the most Mer-specific inhibitors reported [4]. This high selectivity is significant because it enables researchers to dissect Mer-specific functions without confounding effects from inhibition of other TAM family members.
Cellular Potency: The compound effectively inhibits steady-state Mer kinase phosphorylation in live cells with an IC₅₀ of 22 nM in 697 B-ALL cells, confirming its cellular activity [1] [3]. Furthermore, this compound treatment blocks EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR, demonstrating its functional inhibition of Mer signaling in cellular contexts [1].
Structural Basis for Selectivity: The design of this compound utilized a pseudo-ring replacement strategy to create a substituted-pyrimidine scaffold that forms three hydrogen bonds with the Mer active site: two with the hinge region (residues Met674 and Pro672) and one with the carbonyl of Arg727 [1]. This specific interaction pattern underlies its remarkable selectivity profile compared to earlier Mer inhibitors that showed limited specificity within the TAM family.
The microfluidic capillary electrophoresis (MCE) assay has been utilized to determine the kinase inhibition profile of this compound and related compounds [1]. In this protocol:
To evaluate the cellular activity of this compound against Mer kinase, Western blot analysis has been employed to monitor phosphorylation states:
The anti-platelet activity of this compound has been evaluated through collagen-induced platelet aggregation assays:
The following diagram illustrates the position of Mer kinase in platelet activation signaling and the intervention point of this compound:
This pathway illustrates how Mer kinase activation occurs through binding of its ligand Gas6 in the presence of phosphatidylserine (PS) exposed on activated platelets [2]. Once activated, Mer initiates downstream signaling through PI3K/Akt and MAPK/ERK pathways, ultimately leading to sustained platelet aggregation [2]. This compound specifically targets the kinase domain of Mer, blocking these downstream signaling events and resulting in inhibited platelet aggregation without affecting early activation phases.
The comprehensive characterization of this compound follows a logical progression from biochemical screening to functional assessment:
This workflow outlines the systematic approach used to characterize this compound, beginning with structure-based design and biochemical screening against purified kinases, progressing through cellular assays to confirm target engagement in relevant models, and culminating in functional assays that demonstrate therapeutic potential in disease-relevant contexts such as platelet aggregation [1].
The unique profile of this compound as a Mer kinase inhibitor positions it as a promising candidate for anti-thrombotic therapies with potentially reduced bleeding risk. Current anti-platelet therapies such as aspirin and clopidogrel are complicated by significant bleeding risks (1-4% for major bleeding with aspirin alone), and non-response rates ranging from 5.5-60% for aspirin and 4-30% for clopidogrel based on meta-analyses [1]. In contrast, Mer knockout mice show decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, and are protected from thrombosis without increased spontaneous bleeding [1]. This suggests that this compound may offer a superior safety profile while maintaining efficacy in preventing pathologic thrombosis.
Beyond thrombosis, Mer kinase has been strongly associated with oncogenesis in multiple human cancers, and its elevated activation contributes to tumor progression through regulation of macrophage activity and other mechanisms [1] [2]. The high selectivity of this compound for Mer over other TAM family members makes it particularly valuable for dissecting the specific contributions of Mer signaling in cancer biology, as Axl and Tyro3 may play distinct or even opposing roles in certain contexts. Additionally, Mer and Axl have been implicated in establishing an immunosuppressive tumor microenvironment, suggesting potential applications for this compound in cancer immunotherapy research [2].
The table below summarizes the available quantitative data on this compound's activity against the TAM kinase family from initial scientific characterization [1] [2] [3].
| Kinase Target | Biochemical IC₅₀ | Cellular IC₅₀ | Selectivity Fold (over Mer) |
|---|---|---|---|
| Mer | 4.3 nM [2] [4] | 22 nM [1] [2] [3] | - |
| Axl | 360 nM [3] | Not specified | 83-fold [2] [4] |
| Tyro3 | 250 nM [2] [4] | Not specified | 58-fold [2] [4] |
This compound was developed using a structure-based design strategy. The inhibitor binds to the Mer kinase domain, forming key hydrogen bonds with the hinge region (residues Pro672 and Met674) and the gatekeeper region (Arg727) [1]. Its high selectivity within the TAM family is attributed to the specific conformational constraints of its substituted-pyrimidine scaffold [1].
The following diagram illustrates the mechanism of Mer kinase inhibition by this compound and its established selectivity within the TAM family.
The selectivity data for this compound was generated using established biochemical and cellular assays [1]. To conduct a broader kinase selectivity profile, the following standard methodologies are available through specialized contract research organizations:
This compound is documented in the scientific literature as a potent and highly selective inhibitor of Mer tyrosine kinase, discovered as part of research into new anti-thrombotic agents [1] [2]. Its key characteristic is its strong selectivity for Mer over the other two TAM family kinases, Axl and Tyro3 [3] [2].
The table below summarizes its core biochemical and cellular activity profile:
| Property | Value | Context / Description |
|---|---|---|
| Mer IC₅₀ | 4.3 nM [3] [1] [2] | Enzyme inhibition assay [2]. |
| Axl IC₅₀ | 360 nM [2] | 83-fold selectivity vs. Mer [3]. |
| Tyro3 IC₅₀ | 250 nM [2] | 58-fold selectivity vs. Mer [3]. |
| Cellular Mer IC₅₀ | 22 nM [1] [2] | Inhibition of Mer phosphorylation in 697 B-ALL cells [1]. |
| Platelet Aggregation | >25% inhibition [2] | In human platelet-rich plasma stimulated by collagen [2]. |
| Oral Bioavailability | 14% (in mice) [3] [2] | Characterized by high systemic clearance [2]. |
The data in the table above comes from specific experimental methodologies. Here are the protocols for the key assays, as described in the research by Zhang et al. [1] [2]:
To understand the therapeutic potential of this compound, it's important to see its target in context. The following diagram illustrates the MERTK signaling pathway, which is dysregulated in various cancers, contributing to processes like cell survival, proliferation, and immune evasion [4].
Figure 1: MERTK Signaling Pathway and this compound Inhibition. This compound specifically targets the MERTK receptor tyrosine kinase, blocking its activation and subsequent pro-tumorigenic signaling cascades [4] [1] [2].
For laboratory use, here is key physicochemical and handling information for this compound:
| Property | Specification |
|---|---|
| CAS Number | 1493764-08-1 [3] [1] [2] |
| Molecular Formula | C₂₅H₃₃N₇O₂ [3] [1] [2] |
| Molecular Weight | 463.58 g/mol [3] [1] [2] |
| Solubility (DMSO) | ~85 mg/mL (183.36 mM) [3] or ~292 mg/mL [2] |
| Storage | Powder: -20°C for 3 years [3] |
The available data strongly establishes this compound as a tool compound for research. To perform a direct comparison with other inhibitors, you would need to actively search for more recent literature. Here is a guide on how to proceed: